![molecular formula C11H9Br2N3O2 B6362335 Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 1240580-82-8](/img/structure/B6362335.png)
Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” is a chemical compound. It is related to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate”, involves various synthetic routes . For instance, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds can be analyzed using techniques such as single-crystal X-ray diffraction . This allows for the determination of the compound’s crystallographic structure .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds can be complex. For example, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against certain cancer cell lines .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including “Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate”, have shown promising results as anticancer agents . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antibacterial Agents
1,2,4-triazole derivatives have demonstrated antibacterial activities . The nitrogen atoms in the triazole ring can form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Antiviral Agents
1,2,4-triazole derivatives have also been utilized in the development of antiviral agents . The ability of these compounds to form hydrogen bonds with different targets makes them effective in this application .
Anti-Inflammatory Agents
“Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds have potential applicability in anti-inflammatory activities .
Antitubercular Agents
1,2,4-triazole derivatives have been used in the development of antitubercular agents . Their unique chemical structure allows them to interact effectively with the biological targets associated with tuberculosis .
Drug Discovery
1,2,4-triazole derivatives are important scaffolds in drug discovery . They have been used in the development of various medicinal compounds, including the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, the anticancer drug carboxyamidotriazole, and the β-lactum antibiotic tazobactam .
Future Directions
The future directions in the research and development of “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds could involve the design and development of more selective and potent molecules for various applications . This could be achieved through structural optimization and understanding the mechanism and binding modes of these derivatives .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been shown to exhibit cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.
Mode of Action
Based on the cytotoxic activities of similar compounds, it can be inferred that this compound may interact with its targets to disrupt normal cellular processes, leading to cell death .
Biochemical Pathways
Given its potential cytotoxic effects, it is likely that this compound affects pathways related to cell proliferation and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting that this compound may lead to cell death in these contexts.
properties
IUPAC Name |
methyl 4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c1-18-9(17)8-4-2-7(3-5-8)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWFZEFKPISAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)
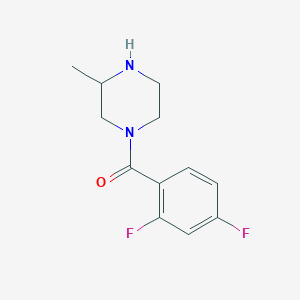
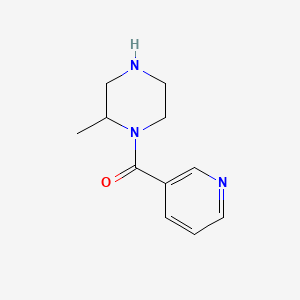

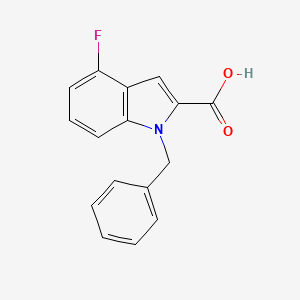
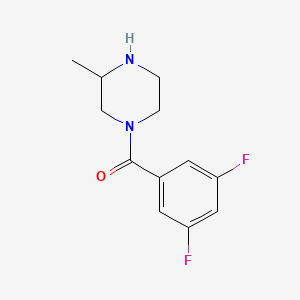

![2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6362297.png)
![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)
![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
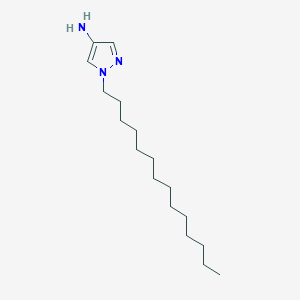
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)